molecular formula C10H22ClN B13499897 1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride

1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride

Cat. No.: B13499897
M. Wt: 191.74 g/mol
InChI Key: FMKJMPKFIHQQBH-UHFFFAOYSA-N
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Description

1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a 2,2-dimethylpropyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,2-Dimethylpropyl Group: The 2,2-dimethylpropyl group can be introduced via an alkylation reaction using a suitable alkylating agent.

    Attachment of the Methanamine Group: The methanamine group can be attached through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(Cyclopropylmethyl)cyclobutyl]methanamine hydrochloride: A similar compound with a cyclopropylmethyl group instead of a 2,2-dimethylpropyl group.

    1-[3-(Cyclopropyl)cyclobutyl]methanamine hydrochloride: Another similar compound with a cyclopropyl group.

Uniqueness

1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

IUPAC Name

[3-(2,2-dimethylpropyl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C10H21N.ClH/c1-10(2,3)6-8-4-9(5-8)7-11;/h8-9H,4-7,11H2,1-3H3;1H

InChI Key

FMKJMPKFIHQQBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CC(C1)CN.Cl

Origin of Product

United States

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